Amyloid beta-protein (6-20) is a fragment of the amyloid beta peptide, specifically consisting of amino acids 6 to 20. This peptide plays a significant role in the pathogenesis of Alzheimer's disease, primarily as a component of amyloid plaques found in the brains of affected individuals. The full-length amyloid beta peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase, resulting in various lengths of amyloid beta peptides, including those with 36 to 43 amino acids . The specific sequence for amyloid beta-protein (6-20) is histidine-aspartic acid-serine-glycine-tyrosine-glutamic acid-valine-histidine-histidine-glutamine-lysine-leucine-valine-phenylalanine-phenylalanine .
Amyloid beta-protein (6-20) is classified as a neurotoxic peptide, which is intrinsically unstructured in solution and tends to aggregate into oligomers and fibrils that are toxic to neurons. It is primarily produced in the brain, with synthesis occurring in both neurons and oligodendrocytes . The peptide's classification as an amyloidogenic protein highlights its role in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of amyloid beta-protein (6-20) typically employs solid-phase peptide synthesis techniques. A common approach involves the use of a double linker system to enhance solubility and improve chromatographic resolution during purification. For example, the synthesis starts with Fmoc (9-fluorenylmethoxycarbonyl) deprotection followed by coupling reactions using reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
The completed peptide chain is cleaved from the resin using trifluoroacetic acid, followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC). The final product can be lyophilized for storage and further analysis .
The molecular structure of amyloid beta-protein (6-20) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations. This specific fragment is part of a larger family of amyloid beta peptides that exhibit significant structural variability. The structural analysis indicates that amyloid beta peptides are intrinsically disordered but can adopt various conformations depending on environmental conditions .
The molecular formula for amyloid beta-protein (6-20) is C86H119N23O23, with a molecular weight of approximately 1843.02 g/mol . The peptide's structural characteristics are critical for understanding its aggregation behavior and interactions with other biomolecules.
Amyloid beta-protein (6-20) undergoes several chemical reactions that contribute to its aggregation into oligomers and fibrils. The formation of these aggregates is influenced by factors such as pH, temperature, and the presence of metal ions. In particular, the peptide can form hydrogen bonds between different monomers, facilitating β-sheet structures that are stabilized through hydrophobic interactions .
Additionally, studies have shown that certain modifications to the peptide sequence can alter its aggregation propensity and neurotoxicity. For instance, substitutions at specific positions can enhance or inhibit oligomer formation .
The mechanism of action for amyloid beta-protein (6-20) involves its aggregation into oligomers that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote neuroinflammation, leading to neuronal death over time. The toxic effects are thought to arise from their ability to form pores in neuronal membranes or disrupt cellular signaling pathways .
Research indicates that the aggregation process follows a nucleation-dependent polymerization model, where initial oligomer formation acts as a seed for further aggregation. This process resembles prion-like propagation, where misfolded proteins induce normal proteins to adopt abnormal conformations .
Amyloid beta-protein (6-20) exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during experimental manipulations .
Amyloid beta-protein (6-20) has significant implications in scientific research, particularly in studies related to Alzheimer's disease. Its role as a model system allows researchers to investigate the mechanisms underlying amyloid aggregation and neurotoxicity. Additionally, this peptide fragment serves as a target for therapeutic interventions aimed at preventing or reversing the pathological processes associated with Alzheimer’s disease.
Moreover, modifications of this peptide have been explored for potential drug development, aiming to create compounds that can inhibit oligomer formation or enhance clearance mechanisms within the brain . Understanding its properties aids in designing experiments focused on elucidating its biological functions and therapeutic potentials.
The Aβ(6-20) fragment, encompassing residues DAEFRHDSGYEVHHQKLV, represents a critical structural and functional epitope within full-length amyloid-β (Aβ). Key conformational motifs include:
Experimental studies using gammabodies (engineered antibodies with Aβ motifs grafted into CDR loops) confirm Aβ(6-20)’s role in fibril recognition. Gammabodies displaying Aβ(12-21) selectively bind fibrils via homotypic interactions with the KLVFF motif, demonstrating sequence-specific structural recognition [2].
Table 1: Conformational Motifs in Aβ(6-20)
Residue Range | Sequence | Structural Role | Experimental Evidence |
---|---|---|---|
6-10 | HDSGY | Flexible linker; glycine hinge | NMR dynamics [8] |
11-15 | EVHHQ | Metal binding (H13,H14); nucleation site | Fluorescence quenching [4] |
16-20 | KLVFF | β-sheet core; fibril stabilization | Gammabody binding [2] |
Aβ(6-20) exhibits distinct β-sheet stability compared to other Aβ regions:
Computational analyses reveal residue-specific contributions:
"R5A mutation reduces β-sheet content at L17, E22, and S26-G29 but increases β-structure in C-terminal regions. This highlights the electrostatic role of R5 in directing early folding events" [8].
Aβ(6-20) adopts diverse oligomeric architectures influenced by environmental factors:
Deep learning-based classification of amyloid morphology identifies three plaque subtypes with distinct Aβ(6-20) organization:
Table 2: Polymorphic States of Aβ(6-20) Oligomers
Oligomer Type | Key Structural Features | Pathological Association |
---|---|---|
Annular protofibrils | 8–12 subunits; β-arc topology | Membrane poration [9] |
Parallel bundle fibrils | Lattice spacing: 4.8 nm; KLVFF stacking | Parenchymal plaques [10] |
Coarse-grained plaques | Aβ1-40/Aβ3pE-40 enriched; neuritic dystrophy | Early-onset AD [3] |
PTMs significantly alter Aβ(6-20)’s conformational landscape:
Mechanistic insights from PTM studies:
"Enzymatic PTMs (e.g., phosphorylation) alter aggregation kinetics site-specifically, while chemical PTMs (e.g., glycation) generate long-lived misfolded intermediates by disrupting chaperone recognition" [7].
Table 3: PTM Effects on Aβ(6-20) Folding
PTM Type | Residue | Effect on Aggregation | Structural Consequence |
---|---|---|---|
Phosphorylation | S8 | ↑ 2.5× faster kinetics | Disrupted R5-D23 salt bridge |
Pyroglutamation | E3 | ↑ Core compaction | Enhanced KLVFF hydrophobic packing |
Arginylation | E3/R5 | ↓ 60% toxicity | Blocked homotypic N-C interactions |
AGE modification | R5, G9 | ↑ Off-pathway oligomers | Covalent crosslinking; chaperone resistance |
Concluding RemarksAβ(6-20)’s molecular architecture—defined by the KLVFF amyloidogenic core, metal-binding histidines, and PTM-sensitive polar residues—serves as a critical determinant of Aβ’s structural polymorphism. Its sequence-specific motifs enable diverse oligomeric states with distinct neurotoxic profiles, while post-translational modifications act as kinetic switches between fibrillation pathways. Understanding these features provides a foundation for targeting Aβ(6-20) in diagnostic and therapeutic strategies, including conformation-specific antibodies and PTM-modulating enzymes [2] [3] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9